Introduction: The Strategic Importance of 1-Boc-4-iodo-1H-imidazole
Introduction: The Strategic Importance of 1-Boc-4-iodo-1H-imidazole
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold is a "privileged structure," a molecular framework that frequently appears in pharmacologically active compounds.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere in numerous biological processes.[3][4] The strategic modification of this core is paramount for the development of novel therapeutics.
1-Boc-4-iodo-1H-imidazole (tert-butyl 4-iodo-1H-imidazole-1-carboxylate) emerges as a highly versatile and valuable building block for this purpose.[4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, grounded in established scientific principles and experimental data. The molecule's utility is derived from two key features:
-
The tert-butoxycarbonyl (Boc) protecting group: This group temporarily masks the N-1 position of the imidazole ring. This is a critical strategic choice as it prevents unwanted side reactions at this nitrogen during subsequent functionalization steps and often improves the solubility of the intermediate in organic solvents.[3]
-
The iodo substituent: The iodine atom at the C-4 position is an excellent leaving group, rendering this position a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions.[1][3] This allows for the precise and efficient introduction of diverse molecular fragments, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[4]
This document will delve into the core physicochemical properties, synthetic protocols, and reactive profile of 1-Boc-4-iodo-1H-imidazole, providing the foundational knowledge necessary for its effective application in research and development.
PART 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application, ensuring identity, purity, and predictable behavior in reactions.
Physicochemical Properties
1-Boc-4-iodo-1H-imidazole is typically an off-white to light yellow solid at room temperature. Its stability is a key consideration for storage and handling. The compound should be stored in a refrigerator, under an inert atmosphere, and protected from light to prevent degradation.[5]
Table 1: Physicochemical Properties of 1-Boc-4-iodo-1H-imidazole
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-iodoimidazole-1-carboxylate | [6] |
| CAS Number | 840481-77-8 | [6][7] |
| Molecular Formula | C₈H₁₁IN₂O₂ | [6] |
| Molecular Weight | 294.09 g/mol | [6] |
| Appearance | Solid | |
| Purity (Typical) | ≥ 95% | |
| Storage Conditions | Refrigerator, inert atmosphere |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of 1-Boc-4-iodo-1H-imidazole. The expected data is based on its molecular structure and comparison with analogous compounds.[8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the Boc group. In a solvent like CDCl₃, the two imidazole protons will appear as singlets, and the tert-butyl group will present as a sharp singlet integrating to nine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals will correspond to the two imidazole ring carbons, the iodinated carbon (which will be shifted downfield), the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For 1-Boc-4-iodo-1H-imidazole, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (294.09). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
Table 2: Predicted Spectroscopic Data for 1-Boc-4-iodo-1H-imidazole
| Technique | Data Type | Expected Values |
| ¹H NMR | Chemical Shift (δ) | ~ 8.0-7.5 ppm (2H, imidazole protons), ~ 1.6 ppm (9H, tert-butyl protons) |
| ¹³C NMR | Chemical Shift (δ) | ~ 150-140 ppm (C=O), ~ 140-115 ppm (imidazole CH), ~ 90-80 ppm (quaternary C of Boc), ~ 80-70 ppm (C-I), ~ 30-25 ppm (CH₃ of Boc) |
| MS (ESI) | m/z | [M+H]⁺ ≈ 295.0 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
PART 2: Synthesis and Experimental Protocols
The preparation of 1-Boc-4-iodo-1H-imidazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the regioselective iodination of imidazole, followed by the protection of the N-1 nitrogen with a Boc group.
Synthetic Workflow
The synthesis begins with the direct iodination of imidazole. A key challenge in this step is controlling the regioselectivity, as imidazole can be iodinated at the C-2, C-4, and C-5 positions, potentially leading to a mixture of products.[1] To favor the formation of the 4-iodo isomer, an excess of imidazole relative to the iodinating agent is often employed.[11] The subsequent step is the protection of the nitrogen atom, a standard procedure in organic synthesis.
Caption: Synthetic workflow for 1-Boc-4-iodo-1H-imidazole.
Detailed Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole
This protocol is adapted from established methods for the direct iodination of imidazole.[11][12] The causality behind using an excess of imidazole is to increase the statistical probability of mono-iodination over di- or tri-iodination.[11]
-
Preparation of Reagents:
-
In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 0.60 mol) in water and cool the solution to room temperature.
-
Add imidazole (e.g., 0.60 mol) and stir until a clear solution is formed.[12]
-
In a separate beaker, prepare the iodinating solution by dissolving sodium iodide (e.g., 0.23 mol) in water, cooling to room temperature, and then adding iodine (e.g., 0.15 mol). The sodium iodide is used to increase the solubility of iodine in the aqueous medium.[11]
-
-
Reaction:
-
Cool the imidazole solution to 0 °C using an ice bath. This low temperature is critical for controlling the reaction rate and minimizing the formation of multiple iodinated byproducts.[11]
-
Add the iodine solution dropwise to the stirring imidazole solution, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 6 hours to ensure completion.[12]
-
-
Work-up and Isolation:
-
Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. This will precipitate the product.
-
Collect the resulting white solid by suction filtration.[12]
-
The filtrate can be saturated with sodium chloride and extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product and unreacted imidazole.[12]
-
-
Purification:
-
The crude product is purified by recrystallization. A common solvent system is a mixture of water and ethanol.[12] Heating the crude solid in this mixture followed by hot filtration can remove less soluble impurities like 4,5-diiodo-1H-imidazole.
-
Allow the filtrate to cool slowly to room temperature to crystallize the pure 4-iodo-1H-imidazole. Collect the crystals by filtration and dry under vacuum.
-
(Note: The synthesis of the final 1-Boc-4-iodo-1H-imidazole from 4-iodo-1H-imidazole involves a standard Boc protection protocol, typically reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or DMAP in an aprotic solvent).[13]
PART 3: Reactivity and Key Synthetic Applications
The synthetic utility of 1-Boc-4-iodo-1H-imidazole is primarily centered on the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][14]
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is readily activated by transition metal catalysts, making it an ideal substrate for these transformations.[3]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the C-4 position of the imidazole and an aryl or heteroaryl boronic acid (or ester). It is a fundamental method for constructing biaryl structures, which are common motifs in pharmaceutical agents.[3][14]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the imidazole and a terminal alkyne. Alkynyl-imidazoles are valuable precursors for more complex heterocyclic systems and are found in molecules such as kinase inhibitors.[3][15]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 1-Boc-4-iodo-1H-imidazole with an arylboronic acid.
-
Reaction Setup:
-
To a reaction vessel, add 1-Boc-4-iodo-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv.).
-
The choice of catalyst and base is crucial. Palladium catalysts with phosphine ligands are common, and an aqueous base is typically required for the transmetalation step.[16][17]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step to ensure the reaction is anaerobic, preventing the degradation of the catalyst.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired 4-aryl-1-Boc-1H-imidazole product.[14]
-
PART 4: Applications in Medicinal Chemistry
The ability to regioselectively functionalize the imidazole core via 1-Boc-4-iodo-1H-imidazole makes it a cornerstone building block in drug discovery.[4]
Caption: Logical flow from building block to drug candidate.
-
Kinase Inhibitors: The dysregulation of protein kinases is a known cause of many cancers. 4-Iodo-1H-imidazole serves as a key intermediate in synthesizing potent kinase inhibitors, where diverse aryl and heteroaryl groups can be introduced at the C-4 position to probe interactions within the ATP-binding site of the target kinase.[4]
-
Antifungal Agents: Imidazole-based compounds like ketoconazole are established antifungal drugs.[4][18] This building block provides a scaffold for creating new antifungal agents with potentially improved efficacy or a broader spectrum of activity against resistant fungal strains.[19]
-
Histamine Receptor Antagonists: The imidazole ring is a core component of histamine. Consequently, derivatives of 4-iodo-1H-imidazole are used to synthesize antagonists for histamine receptors, which have applications in treating allergies and other conditions.[4]
Conclusion
1-Boc-4-iodo-1H-imidazole is a testament to the power of strategic molecular design in chemical synthesis. The combination of a stable, biologically relevant core (imidazole), a robust protecting group (Boc), and a versatile reactive site (iodo group) creates a building block of immense value. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential to construct novel and complex molecular architectures that can address pressing scientific challenges.
References
-
PubChem. (n.d.). 1-Boc-4-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Sigma-Aldrich. (n.d.). 1-Boc-4-iodo-1H-imidazole. MilliporeSigma. Retrieved from [Link]
-
American Elements. (n.d.). 1-Boc-4-iodo-1H-imidazole. Retrieved from [Link][7]
-
Wiley Online Library. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link][20]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link][21]
-
BMRB. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). Retrieved from [Link][23]
-
SpectraBase. (n.d.). 1-Boc-imidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link][9]
-
PubChem. (n.d.). 4-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link][24]
-
Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link][2]
-
Chem-Impex. (n.d.). 4-Iodo-1H-imidazole. Retrieved from [Link][19]
-
Journal of Chemical Reviews. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link][25]
-
Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link][26]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][15]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link][13]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link][17]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][27]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][28]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Iodo-1H-imidazole | 71759-89-2 [sigmaaldrich.com]
- 6. tert-butyl 4-iodo-1H-imidazole-1-carboxylate | C8H11IN2O2 | CID 59656633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N-BOC-IMIDAZOLE(49761-82-2) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. repositum.tuwien.at [repositum.tuwien.at]
- 18. jchemrev.com [jchemrev.com]
- 19. chemimpex.com [chemimpex.com]
- 20. researchgate.net [researchgate.net]
- 21. Imidazole synthesis [organic-chemistry.org]
- 22. bmse000790 Imidazole - Supplemental Proton Data at BMRB [bmrb.io]
- 23. researchgate.net [researchgate.net]
- 24. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. chem.libretexts.org [chem.libretexts.org]
